2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Overview
Description
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is a chemical compound with the molecular formula C15H12ClNO31. It is a substituted pyridine, which is a type of six-membered heterocyclic compound2. Pyridines are found in various natural products, drug molecules, vitamins, and materials2.
Synthesis Analysis
The synthesis of substituted pyridines, such as 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons2. This method allows the selective introduction of multiple functional groups, including esters, sulfones, and phosphonates2. A total of ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines were synthesized, demonstrating the robustness of the developed methodology2.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is based on the pyridine scaffold, a simple six-membered heterocyclic structure2. The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold2.
Chemical Reactions Analysis
The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans2. This methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine are not explicitly mentioned in the retrieved papers. However, pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials2. The properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold2.Scientific Research Applications
3. Pyridinium Salts
- Results or Outcomes : Pyridinium salts are used as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
4. Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)-Pyridine
- Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : It is in high demand (production data estimated from the i-map Sigma database) .
5. Synthesis of Tri-Biocins
Safety And Hazards
The specific safety and hazards associated with 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine are not mentioned in the retrieved papers. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the research and development of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine are not explicitly mentioned in the retrieved papers. However, the study suggests that there is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine2. This indicates potential future directions in the development of methodologies for the synthesis of substituted pyridines.
properties
IUPAC Name |
ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSPYFTYAWREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469850 | |
Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
CAS RN |
727409-20-3 | |
Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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